An In-Depth Technical Guide to the Stereochemical Properties of (S)-(+)-Hexahydromandelic Acid
An In-Depth Technical Guide to the Stereochemical Properties of (S)-(+)-Hexahydromandelic Acid
Abstract
(S)-(+)-Hexahydromandelic acid is a chiral carboxylic acid of significant interest in pharmaceutical synthesis and drug development. A thorough understanding of its stereochemical properties, particularly its specific rotation, is paramount for its synthesis, characterization, and quality control. This technical guide provides a comprehensive overview of the specific rotation of (S)-(+)-hexahydromandelic acid, the principles behind its measurement, and the analytical techniques for its determination. Furthermore, this guide delves into the methods for its enantioselective synthesis and resolution, and its applications in the pharmaceutical industry.
Introduction to Chirality and Optical Activity
In the realm of organic chemistry, chirality is a fundamental concept that describes molecules that are non-superimposable on their mirror images.[1][2] These mirror-image isomers are known as enantiomers. Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they exhibit distinct behavior when interacting with plane-polarized light.[2][3][4]
An instrument called a polarimeter is used to measure this interaction.[1][4][5] When plane-polarized light is passed through a solution containing a chiral compound, the plane of the light is rotated.[1][2] This phenomenon is termed optical activity. The direction and magnitude of this rotation are characteristic of a specific enantiomer. A compound that rotates the plane of polarized light clockwise is termed dextrorotatory and is designated with a (+) sign. Conversely, a compound that rotates the light counter-clockwise is termed levorotatory and is designated with a (-) sign.[2][6]
Physicochemical Properties of Hexahydromandelic Acid Enantiomers
Hexahydromandelic acid, also known as cyclohexylglycolic acid, possesses a single stereocenter at the alpha-carbon, giving rise to two enantiomers: (S)-(+)-hexahydromandelic acid and (R)-(-)-hexahydromandelic acid.
| Property | (S)-(+)-Hexahydromandelic Acid | (R)-(-)-Hexahydromandelic Acid |
| CAS Number | 61475-31-8 | 53585-93-6 |
| Molecular Formula | C₈H₁₄O₃ | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol | 158.19 g/mol |
| Melting Point | 127-130 °C | 127-129 °C |
| Appearance | White crystalline solid | White crystalline solid |
| Specific Rotation | +23° (c=1 in acetic acid, 18°C, D line) | -23° (c=1 in acetic acid, 18°C, D line) |
Note: The specific rotation of enantiomers are equal in magnitude but opposite in sign.
Understanding Specific Rotation
The specific rotation, denoted as [α], is a fundamental and standardized measure of a chiral compound's optical activity.[6] It is defined by Biot's law:
[α] = α / (l * c)
Where:
-
α is the observed rotation in degrees.[5]
-
l is the path length of the polarimeter cell in decimeters (dm).[5]
-
c is the concentration of the solution in grams per milliliter (g/mL).[5]
The specific rotation is also dependent on the temperature and the wavelength of the light used.[4][6] Therefore, it is crucial to report these parameters alongside the specific rotation value. For (S)-(+)-hexahydromandelic acid, the specific rotation is +23°, measured at 18°C using the D-line of a sodium lamp (589 nm), with a concentration of 1 g/100mL in acetic acid.
Experimental Determination of Specific Rotation
The following protocol outlines the general procedure for measuring the specific rotation of (S)-(+)-hexahydromandelic acid.
Instrumentation and Reagents
-
Polarimeter
-
Sodium lamp (or other monochromatic light source)
-
Polarimeter cell (1 dm)
-
Volumetric flask
-
Analytical balance
-
(S)-(+)-Hexahydromandelic acid
-
Glacial acetic acid (analytical grade)
Step-by-Step Protocol
-
Solution Preparation: Accurately weigh approximately 100 mg of (S)-(+)-hexahydromandelic acid and transfer it to a 10 mL volumetric flask. Dissolve the compound in glacial acetic acid and fill the flask to the mark. Ensure complete dissolution.
-
Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions. This typically involves measuring the rotation of a blank solution (in this case, pure glacial acetic acid). The reading for the blank should be zero.
-
Sample Measurement: Rinse the polarimeter cell with the prepared solution of (S)-(+)-hexahydromandelic acid and then fill the cell, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α).
-
Calculation: Calculate the specific rotation using Biot's law as described in section 2.1.
Figure 1: Workflow for the experimental determination of specific rotation.
Enantioselective Synthesis and Chiral Resolution
Obtaining enantiomerically pure (S)-(+)-hexahydromandelic acid is crucial for its applications. This can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to create a single enantiomer directly. One common approach for α-hydroxy acids involves the use of chiral catalysts or auxiliaries. For instance, the asymmetric reduction of a corresponding α-keto acid using a chiral reducing agent can yield the desired (S)-enantiomer with high enantiomeric excess. Enzymatic synthesis offers a green and highly selective alternative, often providing high yields and excellent enantiomeric purity under mild conditions.
Chiral Resolution
Chiral resolution is a process to separate a racemic mixture into its individual enantiomers.[7]
4.2.1. Diastereomeric Salt Formation
A widely used method involves the formation of diastereomeric salts.[7][] The racemic hexahydromandelic acid is reacted with a chiral resolving agent, typically a chiral amine like (R)- or (S)-α-phenylethylamine. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization. After separation, the desired enantiomer of hexahydromandelic acid can be recovered by treating the diastereomeric salt with an acid.
Figure 2: General workflow for chiral resolution via diastereomeric salt formation.
Analytical Techniques for Enantiomeric Purity Determination
While polarimetry confirms the presence of an optically active compound, it is often necessary to determine the enantiomeric excess (ee), which is a measure of the purity of a chiral substance.[9][10]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[11] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. For mandelic acid and its derivatives, various chiral columns, such as those based on cellulose or amylose derivatives, have been successfully employed.[11]
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is another effective method for the separation of enantiomers.[12] It often offers advantages over HPLC in terms of speed and reduced solvent consumption. Similar to chiral HPLC, the separation is based on the differential interaction of the enantiomers with a chiral stationary phase.
Applications in the Pharmaceutical Industry
Mandelic acid and its derivatives, including hexahydromandelic acid, are important building blocks in the synthesis of various pharmaceuticals.[13][14][15] The stereochemistry of these molecules is often critical to their pharmacological activity. The use of a single, pure enantiomer can lead to drugs with improved efficacy and reduced side effects compared to their racemic counterparts.[] (S)-(+)-Hexahydromandelic acid and its enantiomer are utilized as chiral synthons in the preparation of a range of bioactive molecules, including anti-inflammatory agents and antibiotics.[13][14]
Conclusion
The specific rotation of (S)-(+)-hexahydromandelic acid is a critical parameter that defines its stereochemical identity. This in-depth guide has provided a comprehensive overview of its specific rotation, the principles and methods for its measurement, and its importance in the context of enantioselective synthesis and pharmaceutical applications. A thorough understanding and application of these principles are essential for researchers, scientists, and drug development professionals working with this and other chiral molecules.
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